Propallylonal

Molecular pharmacology Structural chemistry Compound identification

Propallylonal (CAS 545-93-7), chemically 5-(2-bromoallyl)-5-isopropylbarbituric acid, is an intermediate-acting sedative-hypnotic barbiturate derivative structurally characterized by a β-bromoallyl substitution at the C5 position. It possesses a molecular formula of C₁₀H₁₃BrN₂O₃, a molecular weight of 289.13 g/mol, and a melting point of 177–179°C.

Molecular Formula C10H13BrN2O3
Molecular Weight 289.13 g/mol
CAS No. 545-93-7
Cat. No. B1201359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropallylonal
CAS545-93-7
Synonyms5-(2-bromoallyl)-5-isopropylbarbituric acid
noctal
propallylonal
propallylonal, sodium salt
Molecular FormulaC10H13BrN2O3
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
InChIInChI=1S/C10H13BrN2O3/c1-5(2)10(4-6(3)11)7(14)12-9(16)13-8(10)15/h5H,3-4H2,1-2H3,(H2,12,13,14,15,16)
InChIKeyKTGWBBOJAGDSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propallylonal (CAS 545-93-7): Barbiturate Derivative Procurement and Characterization Data


Propallylonal (CAS 545-93-7), chemically 5-(2-bromoallyl)-5-isopropylbarbituric acid, is an intermediate-acting sedative-hypnotic barbiturate derivative structurally characterized by a β-bromoallyl substitution at the C5 position [1]. It possesses a molecular formula of C₁₀H₁₃BrN₂O₃, a molecular weight of 289.13 g/mol, and a melting point of 177–179°C [2]. The compound demonstrates typical barbiturate-like CNS depressant effects, with a pharmacological profile comparable to pentobarbital [3]. As a controlled substance listed under 21 CFR 1308.13, it is currently registered and available in approximately twelve countries [3].

Why Propallylonal (545-93-7) Cannot Be Interchanged with Unsubstituted Analogs Like Aprobarbital


Generic substitution among structurally related barbiturates is scientifically unjustified due to divergent physicochemical properties, metabolic fates, and chromatographic behaviors that preclude analytical interchangeability. Propallylonal contains a β-bromoallyl side chain that fundamentally alters its molecular weight (+79 Da bromine) and lipophilicity relative to its non-brominated analog aprobarbital [1]. This structural feature directly impacts its in vivo biotransformation, where propallylonal undergoes specific metabolic activation to aprobarbital as a downstream metabolite [2]. Furthermore, the bromine atom confers distinct gas chromatographic retention characteristics that demand compound-specific analytical reference standards for accurate identification and quantification in biological matrices [3].

Propallylonal (545-93-7): Quantitative Differential Evidence Versus Aprobarbital and In-Class Comparators


Propallylonal's Distinctive β-Bromoallyl Substitution Confers Differentiated Molecular Properties Versus Aprobarbital

Propallylonal incorporates a β-bromoallyl moiety at the C5 position of the barbituric acid core, a structural modification absent in its non-brominated analog aprobarbital (5-allyl-5-isopropylbarbituric acid) [1]. This bromine substitution increases molecular weight and alters the compound's lipophilicity profile relative to aprobarbital, which directly impacts its gas chromatographic retention behavior and requires distinct analytical reference standards for accurate identification and quantification in forensic and clinical toxicology applications [1].

Molecular pharmacology Structural chemistry Compound identification

Human Pharmacokinetic Elimination Profile and Metabolic Fate of Propallylonal Following Oral Administration

Following a single 200 mg oral dose of propallylonal in healthy human volunteers, the unchanged parent compound was excreted in urine at an average of 5.16% of the administered dose over 7 days [1]. The primary metabolite, 5-acetonyl-5-isopropyl-barbituric acid, accounted for 20.49% of the dose excreted over 9 days, with approximately 75% of the remaining dose presumed to be metabolite conjugates or hydrolyzed ring-opened products [1][2]. The elimination half-life of propallylonal in plasma was determined to be 2.7 hours [3].

Pharmacokinetics Drug metabolism Clinical pharmacology

Plasma Protein Binding Capacity of Propallylonal Determined by Ultrafiltration

The plasma protein binding of propallylonal was experimentally determined in human subjects by ultrafiltration following oral administration of a 400 mg dose [1]. The measured value of 63% protein binding is notably lower than that of many commonly used barbiturates such as pentobarbital, which typically exhibits protein binding in the range of 45–70% depending on methodology but generally reported at 65–70% for intermediate-acting barbiturates [1].

Plasma protein binding Bioavailability Pharmacokinetic modeling

Tolerance Development Ranking and Protective Efficacy of Propallylonal in Rodent Convulsant Models

In a comparative pharmacologic study of alkyl 2-bromoallyl barbituric acids using albino rats, the intraperitoneal ED₅₀ and LD₅₀ values were determined for propallylonal (designated IPBB) alongside its n-propyl (PBB), ethyl (EBB), and methyl (MBB) homologs [1]. Effectiveness in developing tolerance and cross-tolerance against propallylonal after two weeks of dietary exposure ranked in decreasing order: EBB > probarbital > IPBB > PBB > MBB [1]. In strychnine protection studies in mice, PBB was most effective and IPBB was least effective in protecting against a surely fatal dose when administered at various intervals after barbiturate dosing [1].

Tolerance Anticonvulsant In vivo pharmacology

Propallylonal (545-93-7): Validated Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard Procurement for Forensic and Clinical Toxicology

Propallylonal is required as a compound-specific analytical reference standard for the unambiguous identification and quantification of this barbiturate in biological matrices. The β-bromoallyl substitution produces a distinct molecular ion and gas chromatographic retention profile that differentiates it from non-brominated analogs such as aprobarbital [1]. The low urinary excretion of unchanged parent drug (5.16% over 7 days) relative to its major metabolite (20.49%) further necessitates that both propallylonal reference standard and metabolite reference materials be available for comprehensive analytical method validation [2].

Pharmacokinetic and Drug Metabolism Research Requiring Compound-Specific Parameters

Propallylonal serves as a research compound for studies of barbiturate metabolism and enzyme induction. Its well-characterized elimination half-life (2.7 hours), plasma protein binding (63%), and metabolic conversion to aprobarbital provide a defined baseline for investigating hepatic microsomal enzyme activity and drug-drug interaction potential [1][2]. The documented enzymatic induction effect upon pretreatment with phenobarbital—which reduces the total elimination time of propallylonal from 5.16% excretion over 7 days to 5.07% over 2 days—makes this compound a useful probe substrate for cytochrome P450 induction studies [3].

Barbiturate Tolerance and Cross-Tolerance Mechanistic Studies

Propallylonal (designated IPBB) occupies a defined intermediate rank in tolerance development among structurally homologous alkyl 2-bromoallyl barbituric acids, as established by controlled dietary exposure studies in rats [1]. This intermediate position—between the high-tolerance-inducing EBB and low-tolerance-inducing PBB and MBB homologs—makes propallylonal a valuable reference compound for investigating structure-tolerance relationships and the molecular mechanisms underlying barbiturate tolerance and cross-tolerance phenomena [1].

Procurement for Niche Clinical or Historical Research in Select Geographic Markets

Propallylonal remains registered and available on the market in approximately twelve countries, with continued use reported in some Eastern European nations as a sedative-hypnotic medication [1]. For research institutions, forensic laboratories, or healthcare facilities operating in these regions that require authentic reference material for quality control, method validation, or clinical monitoring of this specific barbiturate, propallylonal represents a necessary procurement item distinct from more widely used barbiturates such as pentobarbital or phenobarbital [1].

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